molecular formula C11H12O2 B2948068 Methyl 2,3-dihydro-1H-indene-5-carboxylate CAS No. 86031-43-8

Methyl 2,3-dihydro-1H-indene-5-carboxylate

Cat. No.: B2948068
CAS No.: 86031-43-8
M. Wt: 176.215
InChI Key: QMBOGHRCVUZBIR-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydro-1H-indene-5-carboxylate is an organic compound with the molecular formula C11H12O2 It is a derivative of indene, a bicyclic hydrocarbon, and features a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dihydro-1H-indene-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors followed by esterification. For instance, starting from 1,2,3,4-tetrahydronaphthalene, the compound can be synthesized through oxidation, bromination, and subsequent esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) for electrophilic substitution or nucleophiles (e.g., NaOH) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2,3-dihydro-1H-indene-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure with a chlorine substituent.

    Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Differing in the position of the ester group.

    2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Contains an amide group instead of an ester.

Uniqueness

Methyl 2,3-dihydro-1H-indene-5-carboxylate is unique due to its specific ester functional group and the potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2,3-dihydro-1H-indene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-11(12)10-6-5-8-3-2-4-9(8)7-10/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBOGHRCVUZBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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